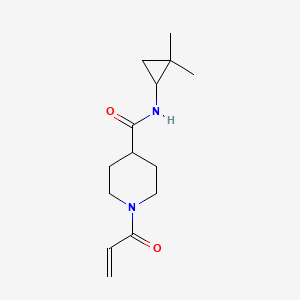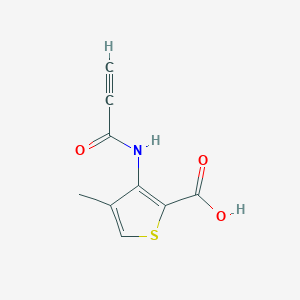
4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C9H7NO3S . It is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The specific synthesis process for “this compound” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carboxylic acid group and a prop-2-ynamido group attached to the thiophene ring .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 209.22 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available literature.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods : Research by Campaigne and Abe (1975) on benzo[b] thiophene derivatives, a class similar to 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid, involves the preparation and characterization of different acids and their esterification to methyl esters. This demonstrates a methodological approach that can be applied to the synthesis of related thiophene carboxylic acids (Campaigne & Abe, 1975).
Chemical Reactions and Properties
Reactions with Alcohols : Corral and Lissavetzky (1984) describe reactions of methyl 3-hydroxythiophene-2-carboxylate, a compound with a similar structure to this compound, with alcohols. This demonstrates potential reactions and applications for similar thiophene carboxylates (Corral & Lissavetzky, 1984).
Electronic and Molecular Structures : A study by Buemi (1989) on thieno[3,4-b]thiophene-2-carboxylic acid provides insights into the molecular and electronic structures of similar thiophene carboxylic acids. This information is crucial for understanding the chemical behavior and potential applications of this compound (Buemi, 1989).
Applications in Material Science
Coordination Polymers : Xue et al. (2015) synthesized a new thiophene-2,5-dicarboxylic acid derivative and used it to create cadmium coordination polymers, highlighting potential applications in material science for similar thiophene carboxylic acids (Xue et al., 2015).
Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) discuss the construction of thiophene-based MOFs for environmental sensing and pesticide removal, suggesting a similar potential for this compound in environmental applications (Zhao et al., 2017).
Orientations Futures
Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid” and its potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-methyl-3-(prop-2-ynoylamino)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-3-6(11)10-7-5(2)4-14-8(7)9(12)13/h1,4H,2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKXWASIRGZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)
![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)
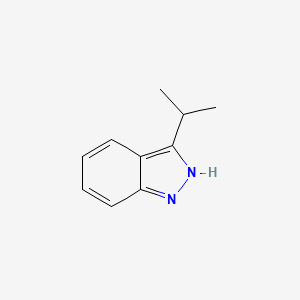



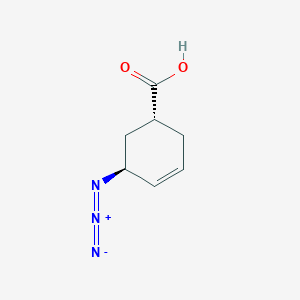

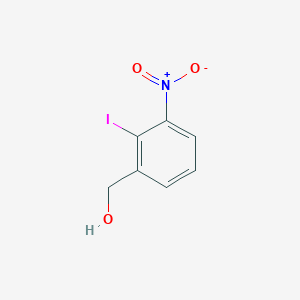
![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)
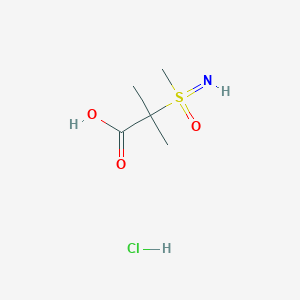
![N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2706225.png)
